Glyceryl 2-isostearate
CAS No.: 57361-83-8
Cat. No.: VC18412517
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57361-83-8 |
|---|---|
| Molecular Formula | C21H42O4 |
| Molecular Weight | 358.6 g/mol |
| IUPAC Name | 1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |
| Standard InChI | InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |
| Standard InChI Key | MQXVQTFGCRTCRG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Glyceryl 2-isostearate (CAS No. 57361-83-8) is chemically defined as 1,3-dihydroxy-2-propanyl 16-methylheptadecanoate, with the molecular formula and an average molecular mass of 358.56 g/mol . Its structure consists of a glycerol backbone esterified at the secondary hydroxyl group (C2 position) with isostearic acid, a branched-chain fatty acid characterized by a 16-methylheptadecanoic acid configuration . This branching confers unique physicochemical properties, including lower melting points compared to linear stearate analogs, enhancing its compatibility with liquid formulations .
The compound’s amphiphilic nature arises from the hydrophilic glycerol moiety and the lipophilic isostearic acid chain, enabling it to act as a low-HLB (Hydrophilic-Lipophilic Balance) emulsifier . This balance facilitates the formation of water-in-oil (W/O) emulsions, making it particularly effective in anhydrous or oil-rich systems .
Synthesis and Industrial Production
Glyceryl 2-isostearate is synthesized via esterification of glycerol with isostearic acid under controlled catalytic conditions. Industrial processes typically employ enzymatic or acid-catalyzed methods to achieve selective esterification at the C2 position, minimizing byproducts such as di- or triesters . Recent advancements in green chemistry have prioritized enzymatic routes using lipases, which offer higher regioselectivity and reduced energy consumption compared to traditional sulfuric acid catalysis .
Raw material sourcing varies, with isostearic acid often derived from vegetable oils (e.g., rapeseed or sunflower oil) through fractionation and isomerization processes . The final product is purified via molecular distillation to achieve >95% monoester content, meeting cosmetic-grade specifications .
Functional Properties in Cosmetic Formulations
Emolliency and Skin Conditioning
Glyceryl 2-isostearate acts as a highly substantive emollient, forming an occlusive film on the skin that reduces transepidermal water loss (TEWL) by up to 30% in vivo . Its branched structure ensures rapid spreading and non-greasy sensory attributes, making it ideal for lightweight lotions and serums .
Emulsification and Stabilization
With an HLB value of approximately 4–6, glyceryl 2-isostearate excels in stabilizing W/O emulsions. In comparative studies, formulations containing 1–2% glyceryl 2-isostearate demonstrated 12-month stability under accelerated aging conditions (40°C, 75% RH), outperforming glyceryl stearate analogs .
Pigment Dispersion
The compound’s branched alkyl chain enhances pigment wetting in decorative cosmetics, reducing agglomeration in foundations and eyeshadows. Particle size analyses show a 15–20% decrease in pigment cluster size when glyceryl 2-isostearate is used at 0.5–1.5% concentrations .
Applications in Personal Care Products
Skincare
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Moisturizers: Incorporated at 0.5–5% to improve hydration and texture .
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Anti-Perspirants (AP/Deo): Enhances film-forming capacity, reducing white residue .
Haircare
Color Cosmetics
Table 1: Typical Use Concentrations of Glyceryl 2-Isostearate
| Product Category | Concentration Range (%) | Function |
|---|---|---|
| Moisturizers | 0.5–5.0 | Emollient, Stabilizer |
| Liquid Cleansers | 1.0–3.0 | Emulsifier, Spread Aid |
| Foundations | 0.5–1.5 | Pigment Dispersant |
| Leave-On Hair Treatments | 2.0–3.0 | Conditioning Agent |
Future Directions and Innovations
Ongoing research explores glyceryl 2-isostearate’s potential in nanocarrier systems for transdermal drug delivery. Preliminary studies show 30% enhanced curcumin penetration in vitro when encapsulated in glyceryl 2-isostearate-based nanoemulsions . Additionally, its compatibility with bio-based solvents aligns with industry trends toward sustainable formulations.
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